molecular formula C9H12NO3P B8139930 Methyl 5-(dimethylphosphoryl)nicotinate

Methyl 5-(dimethylphosphoryl)nicotinate

Cat. No. B8139930
M. Wt: 213.17 g/mol
InChI Key: RAUTWYDRPAZGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethylphosphoryl)nicotinate is a useful research compound. Its molecular formula is C9H12NO3P and its molecular weight is 213.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(dimethylphosphoryl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(dimethylphosphoryl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Conversion Studies : It is used to study the chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone (Holman & Wiegand, 1948).

  • Structural Analysis : Methyl nicotinate-5-2H acid aids in analyzing the structure of nicotinic acids (Clark, 1976).

  • Antinociceptive Activity : Methyl nicotinate has shown effective peripheral and central antinociceptive activity in mice (Erharuyi et al., 2015).

  • Neuroscience Research : Research on nicotine and dimethylphenylpiperazinium (DMPP) indicates an increase in 5-hydroxytryptamine (5-HT) release in the dorsal raphe nucleus and nucleus accumbens of freely behaving rats (Ma et al., 2005).

  • Dermatological Studies : Topical application of methyl nicotinate results in skin vasodilation, comparable to iontophoresis of acetylcholine or sodium nitroprusside (ACh or SNP), and lasts for less than 2 hours (Caselli et al., 2003).

  • Nuclear NAD Nucleosidase and Poly ADP-ribose Polymerase Inhibition : Nicotinamide and 5'-methyl nicotinamide effectively inhibit nuclear NAD nucleosidase and poly ADP-ribose polymerase activity from rat liver (Clark, Ferris, & Pinder, 1971).

  • Dermal Vasculature Research : Methyl nicotinate causes an erythematous, vasodilatory response in humans within minutes of application, suggesting a mechanism involving blood transport in the dermal vasculature (Guy & Maibach, 2004).

  • Schizophrenia Diagnosis : Aqueous methyl nicotinate (AMN) may contribute to the reliable diagnosis of schizophrenia by detecting reduced membrane arachidonic acid levels in patients (Ward et al., 1998).

  • Sensitive Skin Research : Increased penetration of methyl nicotinate may suggest increased penetration of water-soluble chemicals in individuals with sensitive skin (Issachar et al., 1998).

  • Biomarker Research for Cancer Treatment : NAPRT1 promoter methylation is a predictive biomarker for nicotinic acid rescue status in cancer cells, helping identify patients likely to benefit from coadministration of a NAMPT inhibitor and nicotinic acid (Shames et al., 2013).

  • Peripheral Blood Collection : Local application of methyl nicotinate solution improves peripheral blood collection, especially for patients with venous blood collection phobia or an inability to provide venous blood samples (Zhu et al., 2022).

  • DNA Methylation and RPE Transdifferentiation : 5-AZA-dC inhibits MeCP2 and DNA methylation, which regulate RPE transdifferentiation and may be involved in the pathogenesis of proliferative vitreoretinopathy (He et al., 2015).

  • Epigenetic Remodeling in Cancer : NNMT impairs the methylation potential of cancer cells, leading to an altered epigenetic state and increased expression of pro-tumorigenic gene products (Ulanovskaya, Zuhl, & Cravatt, 2013).

  • DNA Repair in Human Lymphocytes : Nicotinamide stimulates DNA repair synthesis in human lymphocytes when exposed to UV irradiation, N-methyl-N′-nitro-N-nitroso guanidine, or dimethyl sulfate (Berger & Sikorski, 1980).

  • Ultrasound Treatment and Percutaneous Absorption : Ultrasound treatment enhances percutaneous absorption of methyl nicotinate by altering the skin structure (McElnay et al., 1993).

  • Metabolism of Pyridinium Precursors in Rat Liver : Nicotinic acid is a more effective precursor of NAD than nicotinamide in perfused rat liver (Hagino, Lan, Ng, & Henderson, 1968).

  • Biosynthesis of Alternative Lower Ligands for Cobamides : Studies on CobT complexes with substrate analogs provide a complete description of the reaction pathway in the synthesis of α-ribazole-5′-phosphate, an intermediate for the lower ligand of cobalamin (Cheong, Escalante‐Semerena, & Rayment, 2002; 2001; 1999).

  • Inhibition of Non-immunologic Contact Urticaria : Acetylsalicylic acid inhibits non-immunologic contact urticaria (NICU) reactions, potentially preventing false negative test results (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).

properties

IUPAC Name

methyl 5-dimethylphosphorylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-8(6-10-5-7)14(2,3)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUTWYDRPAZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dimethylphosphoryl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.